Triaziflam is a pre-emergent herbicide that effectively controls a wide range of grassy and broadleaf weeds. [, , ] It belongs to the chemical class of diaminotriazines. [] In scientific research, triaziflam serves as a valuable tool for studying plant physiology, particularly in the areas of photosynthesis, cell division, and cellulose biosynthesis. []
Triaziflam is a synthetic herbicide classified within the triazine family of compounds. It is recognized for its dual mode of action, primarily inhibiting photosystem II electron transport and cellulose biosynthesis in plants. This herbicide effectively targets a wide range of annual grasses and broad-leaved weeds, demonstrating significant efficacy due to its structural characteristics. Triaziflam exists as a racemate, comprising both the R- and S-enantiomers, with the R-enantiomer exhibiting approximately 100 times greater potency in inhibiting cell growth compared to its S counterpart .
Triaziflam has been developed for agricultural use, particularly in the management of weed populations in various crops. Its synthesis and application have been extensively studied to optimize its effectiveness while minimizing environmental impact. The compound's unique properties make it a subject of interest in both agricultural and biochemical research .
The synthesis of triaziflam involves a multi-step chemical reaction, primarily utilizing the following key reactants:
The synthesis process typically occurs under controlled temperature conditions and in the presence of appropriate solvents to facilitate the reaction. The reaction conditions are optimized to maximize yield and purity, often involving purification steps such as crystallization and drying to isolate the final product. Industrial production methods focus on efficiency and environmental sustainability, ensuring minimal waste generation during synthesis .
Triaziflam has a complex molecular structure characterized by:
The structural formula can be represented as follows:
The compound's InChI representation is:
This data illustrates the intricate connectivity of atoms within the molecule and aids in understanding its reactivity and interaction with biological systems .
Triaziflam primarily undergoes reactions that involve its interaction with cellular components in plants. The key reactions include:
The binding interactions of triaziflam with biomolecules are critical for its herbicidal activity. The compound's ability to inhibit specific enzymes results in significant physiological changes within target plants .
Triaziflam exerts its herbicidal effects through two primary mechanisms:
The inhibition of cellulose biosynthesis leads to significant cellular effects such as blocked cell division and altered gene expression related to growth regulation .
Relevant data indicates that triaziflam has moderate toxicity towards aquatic organisms but is designed for effective use in agricultural applications without excessive environmental harm .
Triaziflam finds utility across several scientific domains:
Triaziflam (CAS RN: 131475-57-5) is a fluorinated s-triazine herbicide with the systematic name rac-N₂-[(2R)-1-(3,5-dimethylphenoxy)propan-2-yl]-6-(2-fluoropropan-2-yl)-1,3,5-triazine-2,4-diamine. Its molecular formula is C₁₇H₂₄FN₅O, corresponding to a molecular mass of 333.40 g/mol. The structural core consists of a 1,3,5-triazine ring substituted at the 2- and 4-positions by amino groups and at the 6-position by a 1-fluoro-1-methylethyl (fluoroisopropyl) group. The chiral phenoxypropyl side chain attached to one amino group introduces a stereogenic center, making enantiomerism a defining feature of triaziflam's molecular architecture [2] [8].
Technical triaziflam is manufactured as a racemate, containing equimolar quantities of (R)- and (S)-enantiomers. The chiral center arises from the carbon atom at the 2-position of the phenoxypropyl chain, leading to non-superimposable mirror-image configurations. This enantiomeric pair constitutes configurational isomers with identical atomic connectivity but distinct spatial arrangements. The canonical SMILES representation (CC1=CC(=CC(=C1)OCC(C)NC2=NC(=NC(=N2)N)C(C)(C)F)C
) and InChIKey (IUFUITYPUYMIHI-UHFFFAOYSA-N
) provide unique identifiers for the racemic mixture [2] [8].
Identifier Type | Value |
---|---|
CAS RN | 131475-57-5 |
IUPAC Name | N2-[(2RS)-2-(3,5-dimethylphenoxy)-1-methylethyl]-6-(1-fluoro-1-methylethyl)-1,3,5-triazine-2,4-diamine |
Molecular Formula | C₁₇H₂₄FN₅O |
Molecular Weight | 333.40 g/mol |
SMILES | CC1=CC(=CC(=C1)OCC(C)NC2=NC(=NC(=N2)N)C(C)(C)F)C |
InChIKey | IUFUITYPUYMIHI-UHFFFAOYSA-N |
The herbicidal activity of triaziflam is profoundly enantioselective. The (R)-enantiomer demonstrates approximately 100-fold greater growth inhibition efficacy in biological assays compared to its (S)-counterpart. This dramatic difference stems from distinct interactions with physiological targets at the molecular level. The (S)-enantiomer primarily inhibits Photosystem II (PSII) electron transport in chloroplasts, mirroring the action of classical triazine herbicides like atrazine. It binds to the D1 protein QB site, blocking plastoquinone binding and disrupting photosynthetic electron flow. This mechanism operates effectively in phototrophic organisms like algae, where (S)-triaziflam exhibits activity comparable to atrazine [5].
Conversely, the (R)-enantiomer targets cellulose biosynthesis and microtubule assembly, particularly in meristematic root tissues. At concentrations below 1 µM, it induces characteristic root tip swelling ("club root" morphology) in germinating cress and maize seedlings. Histochemical analyses reveal that (R)-triaziflam rapidly disrupts spindle and phragmoplast microtubule arrays within 4 hours of treatment. This arrests mitosis at prometaphase, preventing chromosome segregation and cytokinesis. Concomitantly, cortical microtubule depolymerization leads to loss of cell polarity, causing isodiametric cell expansion. A secondary effect is the significant reduction in cellulose deposition within cell walls observed 24 hours post-treatment. Consequently, the (R)-enantiomer acts as a potent mitotic disruptor and cellulose biosynthesis inhibitor (CBI), primarily affecting rapidly dividing cells in dark-grown seedlings or heterotrophic tissues [5].
Enantiomer | Primary Target Site | Key Biological Effects | Relative Potency (EC₅₀) |
---|---|---|---|
(R)-Triaziflam | Cellulose Synthase Complex / Tubulin | Root tip swelling, Mitotic arrest at prometaphase, Cortical microtubule disruption, Reduced cellulose deposition | 1X (Reference) |
(S)-Triaziflam | PSII D1 Protein (QB site) | Inhibition of photosynthetic electron transport, Growth inhibition in algae and phototrophic tissues | ~100X Less Potent |
Triaziflam is a solid at ambient temperature with pronounced lipophilicity. Its octanol-water partition coefficient (log P) is experimentally determined as 4.17, indicating high hydrophobicity. This value aligns with the calculated P value of 1.48 × 10⁴, confirming strong partitioning into organic phases and lipid membranes. The high log P suggests significant soil adsorption potential and bioaccumulation tendency, consistent with its structural features—aromatic rings, fluorinated alkyl group, and limited polar functionality [2].
Water solubility is expectedly low based on its log P, though exact experimental values under standard conditions (20°C) were not explicitly detailed in the search results. The presence of basic amino groups (pKa ~3-4 predicted) implies potential protonation and increased solubility under acidic conditions (pH <4), forming water-soluble salts. However, the neutral molecule dominates at environmental pH (5-9), limiting aqueous mobility. Stability studies indicate resilience toward hydrolytic degradation across a broad pH range, a characteristic trait of s-triazine derivatives. Photostability under UV irradiation is moderate; while direct photolysis rates weren't quantified, the aromatic system and fluorinated group may confer some resistance, though indirect photolysis via photosensitizers likely occurs in surface waters [2] [3] [4].
Characterization of triaziflam leverages both spectroscopic and separation techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is a primary analytical method. Using electron ionization (EI), triaziflam generates characteristic fragment ions. The base peak typically corresponds to the [M–CH₃]+ ion (m/z 318), arising from the loss of a methyl group from the fluoroisopropyl or dimethylphenoxy substituents. Other diagnostic fragments include m/z 173 (dimethylphenoxypropyl fragment) and m/z 154 (protonated fluoroisopropyl-triazine) [3] [6].
High-performance liquid chromatography (HPLC) is equally vital, especially for enantiomeric resolution and impurity profiling. Chiral stationary phases (e.g., cellulose- or amylose-derived columns) are essential for separating (R)- and (S)-triaziflam. Analytical standards (≥98% purity by HPLC) enable precise quantification in environmental matrices. Sample preparation typically involves solid-phase extraction (SPE) using C18-bonded silica cartridges, which efficiently concentrate triaziflam from water samples prior to chromatographic analysis. Detection limits in ultratrace analysis (e.g., for environmental waters) can reach sub-ppb levels when using selective detectors like tandem mass spectrometry (MS/MS) [6] [8].
For structural confirmation, X-ray crystallography and Hirshfeld surface analysis provide definitive three-dimensional molecular geometry and intermolecular interaction maps. Although specific triaziflam crystal structures weren't provided, related s-triazine derivatives show planar triazine rings with characteristic bond lengths (C–N ≈ 1.33 Å, C=N ≈ 1.31 Å) and angles (~120°). Hirshfeld analysis quantifies interactions like H...F, H...N, and π-stacking, crucial for understanding crystal packing and supramolecular behavior [1] [9].
Analytical Technique | Key Parameters/Signatures | Application Example | Detection Limit/Notes |
---|---|---|---|
GC-MS (EI mode) | Primary fragments: m/z 318 ([M–CH₃]+), 173, 154 | Qualitative identification in environmental extracts, Residue analysis | LOD ~0.1 µg/L with SPE preconcentration |
HPLC (Chiral) | Retention times specific to (R)- and (S)-enantiomers | Enantiomeric purity assessment, Quantification of enantiomers | Requires chiral stationary phase (e.g., amylose carbamate) |
1H NMR | δ ~1.31 ppm (tert-butyl CH₃, centrosym), δ 0.84 & 1.69 ppm (syn) | Configurational assignment, Impurity profiling | Chemical shifts sensitive to molecular symmetry/isomerism |
X-ray Diffraction | Bond lengths/angles, Crystal packing, Hirshfeld surfaces | Definitive structure proof, Polymorphism studies | Requires single crystals |
Chemical Compounds Cited in the Article:
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